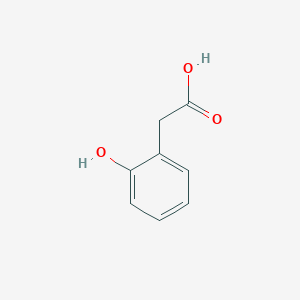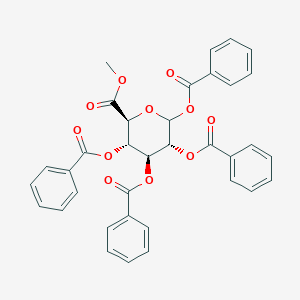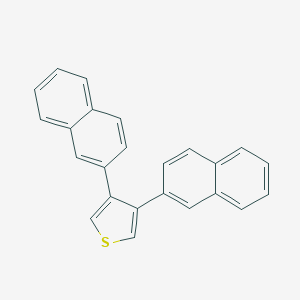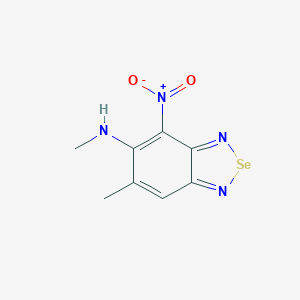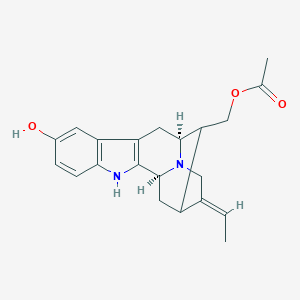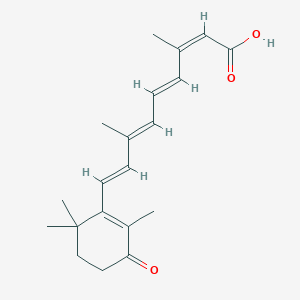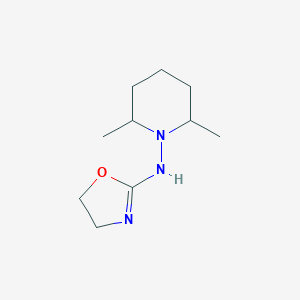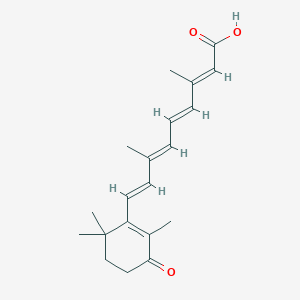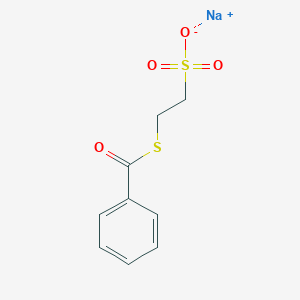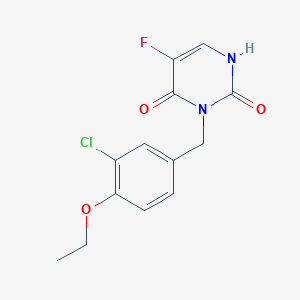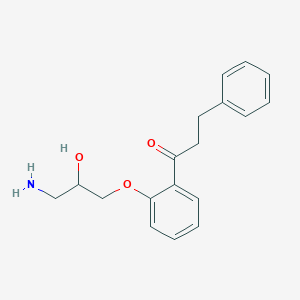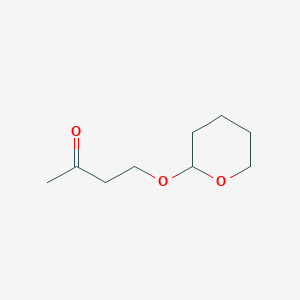
4-Tetrahydropyranyloxy-butan-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydropyranyl derivatives, including compounds similar to 4-Tetrahydropyranyloxy-butan-2-one, often involves green and efficient methodologies. For example, a study by Esmaeilpour et al. (2015) describes a green one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using magnetic nanocatalysts under ultrasonic irradiation or reflux conditions, highlighting the emphasis on environmentally benign procedures in the synthesis of these compounds (Esmaeilpour et al., 2015).
Molecular Structure Analysis
The molecular structure of tetrahydropyranyl derivatives has been studied extensively, with research focusing on the synthesis and crystal structure analysis. For instance, the work of Yong-jian (2010) on the synthesis and crystal structure of 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one provides insights into the molecular configuration and arrangement of atoms within the tetrahydropyranyl framework (Wang Yong-jian, 2010).
Chemical Reactions and Properties
Tetrahydropyranyl derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. A notable example includes the tandem cross-metathesis/thermal S(N)2' reaction explored by Lee et al. (2009) for the synthesis of 4-hydroxy-2,6-cis-tetrahydropyrans, demonstrating the compound's reactivity and potential for generating complex molecular structures (Lee et al., 2009).
Physical Properties Analysis
The physical properties of tetrahydropyranyl derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Although specific data on 4-Tetrahydropyranyloxy-butan-2-one is not provided here, studies on related compounds offer valuable insights into understanding the physical behavior of these chemicals in different conditions.
Chemical Properties Analysis
The chemical properties of 4-Tetrahydropyranyloxy-butan-2-one and similar compounds are characterized by their reactivity towards various chemical reagents and conditions. For example, the ability to undergo reactions such as Prins cyclization, as demonstrated in the synthesis of highly substituted tetrahydropyran-4-ones, showcases the versatility and chemical richness of these compounds (Clarke et al., 2005).
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
A multifunctional supported bimetallic catalyst was developed for the cascade synthesis of 4-phenylbutan-2-ones, showcasing the utility of bimetallic nanoalloys in facilitating complex chemical reactions through dehydrogenation, aldol condensation, and hydrogenation steps. This highlights the role of advanced catalysts in the synthesis of structurally similar ketones, which could be relevant to the synthesis or modification of 4-Tetrahydropyranyloxy-butan-2-one (Morad et al., 2017).
Antimicrobial and Anticancer Activities
Research into the synthesis of 2-pyrazoline derivatives, including 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives, has shown potential for antimicrobial and anticancer activities. These studies involve cyclization methods and provide insights into the development of novel compounds with significant bioactivities, suggesting a possible area of interest for the biological evaluation of similar ketones (Rathinamanivannan et al., 2019).
Environmental and Green Chemistry
The development of green synthetic methodologies, such as a one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using magnetic nanocatalysts under ultrasonic irradiation or reflux conditions, represents a move towards environmentally benign procedures in chemistry. This research emphasizes the importance of sustainable practices in the synthesis of complex molecules, potentially applicable to the synthesis of compounds like 4-Tetrahydropyranyloxy-butan-2-one (Esmaeilpour et al., 2015).
Molecular Self-Assembly
Studies on the molecular self-assembly of alcohols in solutions have provided insights into the interactions and associations between molecules, which could be relevant to understanding the behavior of 4-Tetrahydropyranyloxy-butan-2-one in various solvents and conditions (Iwahashi et al., 2000).
Propriétés
IUPAC Name |
4-(oxan-2-yloxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(10)5-7-12-9-4-2-3-6-11-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWUFEFCJOTYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415650 | |
| Record name | 4-[(Oxan-2-yl)oxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tetrahydropyranyloxy-butan-2-one | |
CAS RN |
20705-59-3 | |
| Record name | 4-[(Oxan-2-yl)oxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



